Tetraarsenic trioxide
Description
Properties
CAS No. |
83527-54-2 |
|---|---|
Molecular Formula |
As4O3 |
Molecular Weight |
347.685 g/mol |
IUPAC Name |
3,5,7-trioxa-1,2,4,6-tetrarsatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/As4O3/c5-1-2-3(1)7-4(5)6-2 |
InChI Key |
DXMVFDXRTNZAFG-UHFFFAOYSA-N |
SMILES |
O1[As]2O[As]3[As]1[As]3O2 |
Canonical SMILES |
O1[As]2O[As]3[As]1[As]3O2 |
Other CAS No. |
83527-54-2 |
Origin of Product |
United States |
Structural Elucidation and Polymorphism of Tetraarsenic Trioxide
Crystalline Architectures of Tetraarsenic Trioxide Polymorphs
The two main naturally occurring crystalline forms of this compound are arsenolite and claudetite. uvm.edu While arsenolite has a cubic crystal system, claudetite possesses a monoclinic structure. wikipedia.orgmindat.org A third polymorph, claudetite II, was discovered in the 1940s. rsc.org
Arsenolite (Cubic) Crystal Structure
Arsenolite is a mineral form of arsenic trioxide (As₂O₃) that crystallizes in the cubic system. wikipedia.org It is composed of discrete As₄O₆ molecules, which have an adamantane-like cage structure. acs.orgresearchgate.net In this structure, the centers of the As₄O₆ molecules are arranged in a diamond-like lattice. nih.gov The space group of arsenolite is Fd3m. wikipedia.orgarizona.edu
The structure consists of As₄O₆ cages built from AsO₃ ψ-tetrahedra linked by bridging oxygen atoms. arizona.edu Each arsenic atom is bonded to three oxygen atoms, and each oxygen atom is bonded to two arsenic atoms. materialsproject.org Research has refined the As-O bond distance to be approximately 1.786(2) Å, with the O-As-O and As-O-As bond angles being 98.4(2)° and 128.7(3)°, respectively. arizona.edu
Table 1: Crystallographic Data for Arsenolite
| Property | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fd3m |
| Unit Cell Parameter (a) | 11.074 Å |
| Z (formula units per unit cell) | 16 |
Source: wikipedia.orgarizona.edu
Claudetite (Monoclinic) Crystal Structure
Claudetite is the monoclinic polymorph of arsenic trioxide. mindat.org Unlike the molecular structure of arsenolite, claudetite features a layered polymeric structure. rsc.orgatamanchemicals.com These layers are composed of corrugated sheets of pyramidal AsO₃ units where oxygen atoms are shared. atamanchemicals.comgeoscienceworld.org
There are two known forms of claudetite, referred to as claudetite I and claudetite II. rsc.org Claudetite I crystallizes in the P2₁/n space group. rsc.org The structure consists of linked AsO₃ groups that share all oxygen atoms, forming irregular sheets parallel to the (010) cleavage plane. geoscienceworld.org Within the structure, there are two independent arsenic atoms. rsc.org Claudetite is considered to be slightly more stable than arsenolite under standard conditions. uvm.edugeoscienceworld.org
Table 2: Crystallographic Data for Claudetite I
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Parameters | a = 5.25(1) Å, b = 12.99(3) Å, c = 4.53(1) Å, β = 93.9(3)° |
| Unit Cell Volume | 308.2(12) ų |
Source: rsc.org
Advanced Characterization Techniques for this compound Structures
The detailed structural analysis of this compound polymorphs relies on sophisticated characterization techniques, primarily X-ray diffraction and vibrational spectroscopies.
X-ray Diffraction Methodologies for Solid-State Analysis
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials. For this compound, both single-crystal and powder XRD methods have been employed to elucidate the atomic arrangements in arsenolite and claudetite. rsc.orgarizona.edu
Synchrotron powder X-ray diffraction has been used to study the crystal structure of claudetite I under high pressure, revealing its stability and compressibility. rsc.orgscispace.com Similarly, single-crystal X-ray diffraction has provided precise measurements of the unit cell parameters and atomic coordinates for both polymorphs. rsc.orgarizona.edu For instance, the purity of synthetic tetraarsenic tetrasulfide, a related arsenic compound, has been confirmed using X-ray diffraction by comparing the results to pure standards. ashpublications.org
Vibrational Spectroscopies for Molecular Conformations and Network Structures
Vibrational spectroscopies, including Raman and infrared (IR) spectroscopy, are powerful tools for investigating the molecular conformations and network structures of materials. researchgate.netresearchgate.net These techniques probe the vibrational modes of molecules and crystal lattices, providing insights into bonding and local structure.
For this compound, Raman spectroscopy has been used to study arsenolite under high pressure, suggesting a phase transition at 6 GPa. acs.org It has also been instrumental in characterizing the vibrational modes of various arsenic-containing compounds, including those with cage-like structures similar to arsenolite. researchgate.net By comparing experimental spectra with those calculated using Density Functional Theory (DFT), researchers can distinguish between different isomers and polymorphs. researchgate.netresearchgate.net For example, in the study of arsenoselenide glasses, micro-Raman spectroscopy helped identify the presence of As₂O₃ (arsenolite) inclusions and track changes in the molecular network upon mechanical milling. mdpi.com
Computational Modeling of this compound Molecular Structures and Their Energetics
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the molecular structures and energetics of this compound and related compounds. researchgate.netnih.gov These methods allow for the calculation of various properties, such as molecular geometries, vibrational frequencies, and relative energies of different conformations.
DFT calculations have been successfully used to simulate the NMR spectra of arsenic-containing molecules to aid in their structural characterization. nih.gov Furthermore, by calculating the vibrational spectra (IR and Raman) of plausible structures, researchers can compare them with experimental data to confirm the correct structure. researchgate.netresearchgate.net For instance, the analysis of vibrational spectra based on DFT-minimized geometries has been crucial in elucidating the structure of arsenicin A, a marine polyarsenical with a tetraarsenic cage. researchgate.net
In the context of energetics, computational studies have explored the relative stabilities of different polymorphs and have been used to calculate thermodynamic properties. geoscienceworld.org For example, calculations of cluster-forming energies for different conformations of As₄Se₃ molecules have helped identify the most plausible structures. mdpi.com
Quantum Chemical Investigations of As-O Bond Characteristics
The nature of the arsenic-oxygen (As-O) bond in the this compound (As₄O₆) molecule has been a subject of detailed theoretical study, employing a range of quantum chemical methods. These investigations provide fundamental insights into the molecule's stability, vibrational properties, and electronic structure. The As₄O₆ molecule, also known as arsenolite in its cubic crystalline form, possesses a highly symmetric cage-like structure of Td symmetry, isostructural with P₄O₆. atamanchemicals.com
A comprehensive ab initio theoretical study utilized Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) at the B3LYP level to calculate the vibrational properties of As₄O₆. scispace.com These methods, when paired with the 6-311G* basis set, offer a robust framework for analyzing the bonding characteristics. The normal vibrational modes were calculated and assigned, with a focus on motions directly involving the As-O bonds, such as stretching and bending. scispace.com
A comparative analysis of different computational methods against experimental data has been performed to determine their accuracy. researchgate.net Such studies are crucial for validating the theoretical models. For instance, a multivariate analysis comparing results from HF, MP2, and various DFT functionals with experimental structure and ionization energy has helped in selecting the most reliable level of theory for describing the system. researchgate.net
The vibrational modes of the As₄O₆ molecule are of particular interest as they directly probe the strength and nature of the As-O bonds. These modes are typically decomposed into three primary types of motion: As-O-As stretching, As-O-As bending, and As-O-As wagging. scispace.com The calculated frequencies for these modes, after applying correction factors, show good agreement with experimental results from infrared and Raman spectroscopy. scispace.com The relative errors for corrected frequencies were found to be 3.6% for HF, 4.6% for DFT, and 5.0% for MP2, indicating a strong performance by the Hartree-Fock method in this specific case. scispace.com
Table 1: Comparison of Computational Methods for As₄O₆ Vibrational Analysis
| Method | Basis Set | Key Findings | Percent Relative Error (Corrected Frequencies) |
|---|---|---|---|
| Hartree-Fock (HF) | 6-311G* | Provided vibrational assignments for As-O-As stretch, bend, and wag modes. | 3.6% |
| Møller–Plesset (MP2) | 6-311G* | Calculated normal mode frequencies and intensities. | 5.0% |
| DFT (B3LYP) | 6-311G* | Calculated normal mode frequencies and intensities. | 4.6% |
Data sourced from a comparative ab initio theoretical study of tetraarsenic hexoxide. scispace.com
Ab Initio Cluster Modeling for Molecular-Network Conformations
Ab initio cluster modeling is a powerful tool for understanding how individual As₄O₆ molecules interact to form larger networks and solid-state polymorphs like arsenolite and claudetite. researchgate.netacs.org These models use quantum chemical calculations, particularly DFT, to investigate the energetics and structural parameters of molecular clusters and extended crystalline structures.
One key finding from these models is the crucial role of secondary, non-covalent interactions in stabilizing different molecular-network conformations. researchgate.net In addition to the primary covalent As-O bonds within the As₄O₆ cage, weaker secondary As∙∙∙O bonds influence the packing and relative orientation of molecules in the solid state, contributing to the rich structural chemistry of arsenic(III) oxycompounds. researchgate.net
Cluster modeling has been successfully applied to study the formation of the As₄O₆ cage itself. Calculations have shown that the dimerization of two As₂O₃ units into the more stable As₄O₆ cage is a spontaneous, barrierless process in the gas phase, with a significant release of energy (ΔrG = -399.92 kJ mol⁻¹ at 298 K and 1 atm). researchgate.net This highlights the inherent stability of the adamantane-like cage structure.
Furthermore, DFT calculations have been employed to explore the stability of intercalation compounds, where foreign atoms or molecules are inserted into the As₂O₃ crystal lattice. acs.org Studies on intercalates of arsenic(III) oxide with potassium and rubidium halides have used DFT to calculate interlayer interaction energies. acs.org The results indicate that the stability of these network structures increases with the size of the intercalated ions, demonstrating the predictive power of these models in understanding and designing new materials. acs.org
The investigation of inclusion compounds, such as arsenolite hosting helium or hydrogen molecules (e.g., As₄O₆•2He), also relies on ab initio modeling. researchgate.net DFT calculations have been instrumental in confirming the experimental findings and understanding the energetics of guest molecule inclusion within the As₄O₆ network. researchgate.net These models help elucidate how the molecular network of arsenolite can deform to accommodate guest species. researchgate.netresearchgate.net
Table 2: Application of Ab Initio Cluster Modeling to As₄O₆ Systems
| System Studied | Computational Method | Key Findings |
|---|---|---|
| As₂O₃ Dimerization | DFT | The formation of the As₄O₆ cage from two As₂O₃ molecules is a highly spontaneous, barrierless process. researchgate.net |
| Arsenolite Inclusion Compounds (As₄O₆•2He) | DFT | Confirmed the ability of the arsenolite network to host guest molecules and helped understand the energetics of inclusion. researchgate.net |
| Arsenic(III) Oxide Intercalates (e.g., with RbCl) | DFT | Calculated interlayer interaction energies, showing that stability increases with the size of the guest anions or cations. acs.org |
| Claudetite Polymorphs | DFT with dispersion correction | Showed that van der Waals interactions contribute significantly to the system's energy and are crucial for accurately modeling polymorph stability. researchgate.net |
Mechanistic Investigations of Tetraarsenic Trioxide S Biological Activities in Preclinical and in Vitro Models
Cellular Homeostasis Perturbations and Growth Regulatory Mechanisms
Tetraarsenic trioxide, a compound with a complex history in traditional medicine, is the subject of extensive preclinical and in vitro research to elucidate its biological activities. These investigations have revealed its profound impact on fundamental cellular processes, including the perturbation of cellular homeostasis and the modulation of growth regulatory mechanisms. The compound's ability to influence cell proliferation, induce programmed cell death, promote cellular differentiation, and interfere with cell cycle progression forms the basis of its observed anti-cancer effects in various experimental models.
Modulation of Cell Proliferation Pathways in Experimental Systems
In preclinical and in vitro settings, this compound has consistently demonstrated the ability to inhibit the proliferation of a diverse range of cancer cells. This anti-proliferative effect is often dose- and time-dependent. For instance, studies on human breast cancer MCF-7 cells have shown a significant reduction in cell viability with increasing concentrations of arsenic trioxide. nih.gov Similarly, in human colon cancer SW620 cells, tetraarsenic hexoxide (As4O6), a related arsenic compound, exhibited a dose-dependent inhibition of cell proliferation. nih.gov
The mechanisms underlying this inhibition of cell growth are multifaceted. Research indicates that arsenic compounds can modulate various signaling pathways crucial for cell proliferation. In breast cancer cells, arsenic trioxide has been found to inactivate the Notch-1 signaling pathway, which is known to play a role in cell growth and invasion. nih.gov This inactivation leads to the downregulation of target genes that promote proliferation. Furthermore, in ovarian cancer cells, both arsenic trioxide and tetraarsenic oxide have been shown to inhibit cell growth, highlighting the broad applicability of these compounds against different tumor types. researchgate.net
The following table summarizes key findings from in vitro studies on the anti-proliferative effects of tetraarsenic compounds.
| Cell Line | Compound | Key Findings |
| MCF-7 (Breast Cancer) | Arsenic Trioxide | Dose- and time-dependent inhibition of cell proliferation. nih.gov |
| SW620 (Colon Cancer) | Tetraarsenic Hexoxide | Dose-dependent inhibition of cell proliferation. nih.gov |
| Paclitaxel-resistant Ovarian Cancer Cells | Arsenic Trioxide and Tetraarsenic Oxide | Inhibition of cell growth. researchgate.net |
| Breast Cancer Cells | Arsenic Trioxide | Inhibition of cell growth through inactivation of the Notch-1 signaling pathway. nih.gov |
Induction of Programmed Cell Death Mechanisms (Apoptosis)
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process of controlled cellular suicide is essential for normal tissue development and homeostasis and is often dysregulated in cancer. Numerous in vitro studies have demonstrated that tetraarsenic compounds can trigger apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents. researchgate.net
In human cholangiocarcinoma SK-ChA-1 cells, arsenic trioxide has been shown to induce apoptosis through a mitochondria-mediated, caspase-dependent pathway. por-journal.com Similarly, in HT-29 colon cancer cells, arsenic trioxide induces apoptosis by activating the mitochondria-mediated intrinsic apoptotic pathway. nih.gov The induction of apoptosis has also been observed in paclitaxel-sensitive and -resistant ovarian cancer cell lines, as well as in acute promyelocytic leukemia (APL) cells. researchgate.netnih.gov
The apoptotic process induced by this compound involves the activation of a cascade of enzymes known as caspases, which are the executioners of programmed cell death. In vitro studies have consistently shown the activation of key caspases, such as caspase-3 and caspase-9, in response to treatment with arsenic compounds. researchgate.netpor-journal.com In some models, such as in APL cells, caspase-12 activation has also been observed. nih.gov
The activation of these caspases is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. Research has demonstrated that tetraarsenic compounds can modulate the expression of these proteins to favor apoptosis. Specifically, a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax have been reported in various cancer cell lines, including APL, breast cancer, and cholangiocarcinoma cells. nih.govpor-journal.comnih.gov
Furthermore, the tumor suppressor protein p53, a critical regulator of cell fate, has been implicated in arsenic-induced apoptosis. Studies have shown an upregulation of p53 expression in APL and breast cancer cells following treatment with arsenic compounds. nih.govnih.gov This upregulation of p53 can, in turn, transcriptionally activate pro-apoptotic genes like Bax, further tipping the cellular balance towards apoptosis. nih.gov
The following table summarizes the modulation of key apoptotic signaling proteins by tetraarsenic compounds in different in vitro models.
| Cell Line | Compound | Effect on Apoptotic Proteins |
| NB4 and primary APL cells | Tetraarsenictetrasulfide and Arsenic Trioxide | Downregulation of Bcl-2; Upregulation of Bax and p53; Activation of caspase-12 and caspase-3. nih.gov |
| SK-ChA-1 (Cholangiocarcinoma) | Arsenic Trioxide | Downregulation of Bcl-2 family proteins; Activation of caspase-3 and caspase-9. por-journal.com |
| MCF-7 (Breast Cancer) | Arsenic Trioxide | Upregulation of p53; Downregulation of Bcl-2. nih.gov |
| Ovarian Cancer Cells | Arsenic Trioxide | Activation of caspase-3 and caspase-9. researchgate.net |
Another critical mechanism underlying the pro-apoptotic activity of this compound is its ability to disrupt cellular redox homeostasis, leading to the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components and trigger apoptosis.
In vitro studies have shown that tetraarsenic compounds can induce the accumulation of cellular ROS. For instance, in triple-negative breast cancer (TNBC) cells, tetraarsenic hexoxide was found to enhance the generation of mitochondrial ROS. boeckeler.comnih.govsigmaaldrich.comresearchgate.net This increase in mitochondrial ROS production is a key event that can lead to the depolarization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway. nih.gov While one study in SW620 colon cancer cells did not observe ROS generation with tetraarsenic hexoxide treatment, nih.gov the induction of ROS appears to be a common mechanism in many other cancer cell types.
The generation of ROS can also influence the activation of downstream apoptotic signaling. In neuroblastoma cell lines, the intracellular glutathione (B108866) (GSH) content, a major cellular antioxidant, was found to be inversely correlated with susceptibility to arsenic trioxide-induced apoptosis, suggesting that cells with a lower capacity to neutralize ROS are more sensitive to the compound. core.ac.uk
Influence on Cellular Differentiation Processes in Model Systems
Beyond inducing cell death, this compound has been shown to influence cellular differentiation processes in certain cancer models. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. In some cancers, malignant cells are arrested in an immature, proliferative state.
In the context of acute promyelocytic leukemia (APL), both tetraarsenictetrasulfide and arsenic trioxide have been shown to induce the differentiation of NB4 and primary APL cells at low concentrations. nih.gov This effect is significant as it can lead to the maturation of leukemic cells into non-proliferating, functional cells.
Similarly, in neuroblastoma, a pediatric cancer of the sympathetic nervous system, arsenic trioxide has been found to induce the differentiation of retinoic acid-resistant neuroblastoma cells. nih.govresearchgate.net This effect was associated with the upregulation of HoxC9, a developmental regulatory gene, suggesting a potential mechanism for overcoming resistance to differentiation-inducing agents like retinoic acid. nih.gov
Interference with Cell Cycle Progression (e.g., G1/S, G2/M Phase Arrest)
The cell cycle is a tightly regulated series of events that leads to cell division and duplication. Cancer is often characterized by uncontrolled cell cycle progression. This compound has been shown to interfere with this process by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.
A common finding in in vitro studies is the induction of G2/M phase arrest by tetraarsenic compounds. In human colon cancer SW620 cells, tetraarsenic hexoxide was shown to significantly increase the population of cells in the G2/M phase. nih.govnih.govplos.orgresearchgate.netresearchgate.net This arrest was associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of key G2/M transition proteins, cyclin B1 and cdc2. nih.govnih.gov G2/M arrest has also been observed in paclitaxel-sensitive and -resistant ovarian cancer cell lines treated with arsenic trioxide and tetraarsenic oxide. researchgate.net
In addition to G2/M arrest, some studies have reported cell cycle arrest at the G1/S checkpoint. For example, in APL cells, tetraarsenictetrasulfide was found to arrest the G1/S transition. nih.gov In human breast cancer MCF-7 cells, arsenic trioxide was shown to induce a G1 phase arrest. nih.gov
The following table summarizes the effects of tetraarsenic compounds on cell cycle progression in various in vitro models.
| Cell Line | Compound | Effect on Cell Cycle | Molecular Mechanisms |
| SW620 (Colon Cancer) | Tetraarsenic Hexoxide | G2/M phase arrest. nih.govnih.govplos.orgresearchgate.netresearchgate.net | Upregulation of p21; Downregulation of cyclin B1 and cdc2. nih.govnih.gov |
| Paclitaxel-resistant Ovarian Cancer Cells | Arsenic Trioxide and Tetraarsenic Oxide | G2/M phase arrest. researchgate.net | Not specified. |
| NB4 and primary APL cells | Tetraarsenictetrasulfide | G1/S phase arrest. nih.gov | Not specified. |
| MCF-7 (Breast Cancer) | Arsenic Trioxide | G1 phase arrest. nih.gov | Not specified. |
Molecular Interactions and Intracellular Signaling Pathway Dynamics
This compound exerts its biological effects by engaging with a multitude of intracellular targets, leading to complex and interconnected alterations in signaling pathways that govern cell fate. These interactions are fundamental to its observed anti-cancer activities in preclinical and in vitro settings.
A hallmark of this compound's mechanism of action, particularly in the context of acute promyelocytic leukemia (APL), is its ability to induce the degradation of specific oncoproteins. The primary example is the PML-RARα fusion protein, the pathogenic driver of APL.
Arsenic compounds directly bind to the PML moiety of the PML-RARα oncoprotein. This binding event triggers a cascade of post-translational modifications, beginning with SUMOylation (the covalent attachment of Small Ubiquitin-like Modifier proteins). nih.govtbzmed.ac.ir The SUMOylated PML-RARα then becomes a substrate for the E3 ubiquitin ligase RNF4. nih.gov RNF4 recognizes the SUMOylated protein and facilitates its polyubiquitination, marking it for degradation by the 26S proteasome. nih.gov This SUMO-triggered, ubiquitin-mediated proteasomal degradation is a critical step, as the catabolism of the PML-RARα oncoprotein is directly implicated in the therapeutic response observed in APL models. nih.govtbzmed.ac.ir This targeted destruction of the oncogenic driver protein represents a key mechanism of this compound's activity. mdpi.com
This compound significantly influences the activity of several key transcription factors that are pivotal in controlling cell proliferation, survival, and apoptosis.
Nuclear Factor-kappa B (NF-κB): In cancer models, this compound has been shown to suppress the activity of NF-κB, a transcription factor central to inflammation, cell survival, and proliferation. nih.govresearchgate.net Studies in human colon cancer cells (SW620) demonstrate that tetraarsenic hexoxide (As₄O₆) inhibits tumor necrosis factor (TNF)-induced NF-κB activation. nih.govresearchgate.net This suppression is achieved, at least in part, by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. researchgate.netresearchgate.net By keeping IκBα bound to NF-κB, its translocation to the nucleus is blocked, thereby inhibiting the transcription of NF-κB target genes involved in anti-apoptosis and invasion. nih.govresearchgate.net
p53: The tumor suppressor protein p53 is another critical target. Arsenic trioxide has been found to modulate p53 in multiple ways. In cancer cells harboring wild-type p53, arsenic trioxide can increase its expression levels. Perhaps more significantly, in cancers with mutated p53, arsenic trioxide can act as a cysteine-reactive compound that binds directly to the mutant p53 protein. This interaction can lead to the thermostabilization and reactivation of the mutant p53, restoring its tumor-suppressive transcriptional activity. Other studies suggest arsenic can also promote the degradation of certain mutant p53 proteins via the proteasome pathway, providing another avenue to neutralize its oncogenic effects.
Forkhead Box Protein O3a (FoxO3a): this compound can upregulate the activity of the FoxO3a transcription factor, a key regulator of stress resistance, apoptosis, and angiogenesis. Mechanistically, arsenic compounds can inhibit the PI3K/Akt signaling pathway, which normally phosphorylates and inactivates FoxO3a by sequestering it in the cytoplasm. By inhibiting Akt, arsenic trioxide promotes the nuclear localization and activation of FoxO3a. Once in the nucleus, FoxO3a can upregulate the expression of genes that inhibit angiogenesis and promote apoptosis, contributing significantly to the anti-tumor effects of the compound.
| Transcription Factor | Cell/Model System | Observed Effect of this compound | Associated Downstream Consequence |
|---|---|---|---|
| NF-κB | SW620 human colon cancer cells | Suppression of TNF-induced activation | Inhibition of anti-apoptotic and pro-invasive gene expression |
| Mutant p53 | Various cancer cell models | Direct binding and reactivation | Restoration of tumor suppressor function |
| FoxO3a | Human umbilical vein endothelial cells (HUVECs), Gastric cancer cells | Upregulation and nuclear translocation | Inhibition of angiogenesis, promotion of apoptosis |
The cellular response to this compound is heavily mediated by its influence on critical kinase signaling cascades.
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation. Preclinical studies show that this compound and related compounds can suppress this pathway. In SW620 human colon cancer cells, tetraarsenic hexoxide was found to dephosphorylate Akt, leading to its inactivation. This inhibition of the PI3K/Akt pathway is significant as it contributes to the compound's ability to induce apoptosis and is also linked to the activation of the FoxO3a transcription factor.
p38 MAPK Pathway: In contrast to the PI3K/Akt pathway, the p38 mitogen-activated protein kinase (MAPK) pathway is often activated in response to cellular stress induced by this compound. Activation of p38 MAPK has been associated with tetraarsenic hexoxide-induced cell cycle arrest and apoptosis in SW620 cells. The activation of this stress-response pathway is a key contributor to the pro-apoptotic effects of the compound in certain cancer cell models.
This compound can modulate the expression and activity of various enzymes, including those involved in xenobiotic metabolism and cellular defense.
Cytochrome P4501A1 (CYP1A1): The effect of arsenic compounds on CYP1A1, an enzyme involved in metabolizing polycyclic aromatic hydrocarbons, appears to be complex and context-dependent. Studies have shown that arsenic trioxide can inhibit the induction of CYP1A1 expression by agents like 3-methylcholanthrene (B14862) and dioxin in human hepatoma cells and primary human hepatocytes. nih.gov This inhibition occurs at the transcriptional level, reducing CYP1A1 mRNA and protein levels. nih.gov However, other research suggests that arsenic trioxide can also induce CYP1A1 expression through activation of the aryl hydrocarbon receptor (AhR).
NAD(P)H Quinone Oxidoreductase 1 (NQO1): NQO1 is a crucial detoxification enzyme that protects cells from oxidative stress. Research indicates that arsenic trioxide can significantly increase the expression and activity of NQO1 in both hepatic and extrahepatic tissues. This induction is mediated transcriptionally through the promotion of nuclear translocation of the transcription factors NRF2 (nuclear factor erythroid 2-related factor-2) and AHR (aryl hydrocarbon receptor). By upregulating this protective enzyme, arsenic trioxide may influence cellular redox homeostasis and the metabolism of quinone-containing compounds.
Regulation of Angiogenesis in Experimental Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic properties in various experimental models.
The anti-angiogenic effects of this compound are primarily achieved by directly targeting endothelial cells, the building blocks of blood vessels. In vitro studies using bovine capillary endothelial (BCE) cells and human umbilical vein endothelial cells (HUVEC) have shown that this compound is a potent inhibitor of key angiogenic processes.
The compound effectively inhibits the proliferation of endothelial cells stimulated by pro-angiogenic growth factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). This anti-proliferative effect is associated with the induction of cell cycle arrest, particularly at the G2/M phase. Furthermore, this compound significantly impedes the migration and invasion of endothelial cells, which are essential steps for the formation of new vascular networks. The inhibition of endothelial tube formation in vitro further confirms its ability to disrupt the angiogenesis process. These effects are linked to the modulation of signaling pathways within the endothelial cells, including the upregulation of the anti-angiogenic transcription factor FoxO3a.
| Angiogenic Process | Cell Model | Key Finding | Reference IC₅₀ |
|---|---|---|---|
| Proliferation | bFGF-stimulated BCE cells | Dose-dependent inhibition | 99.7 nM |
| Migration | bFGF-stimulated BCE cells | Inhibition of migration into denuded area | 27.4 nM |
| Invasion | bFGF-stimulated BCE cells | Inhibition of invasion through Matrigel | 73.5 nM |
| Tube Formation | Human umbilical vein endothelial cells (HUVEC) | Inhibited formation of capillary-like structures | N/A |
Attenuation of Capillary Tube Formation and New Vessel Development
This compound has demonstrated significant anti-angiogenic properties by inhibiting the formation of capillary-like structures and the development of new blood vessels in various preclinical models. In vitro studies have shown that this compound effectively inhibits the tube formation of human umbilical vein endothelial cells (HUVECs). This process is crucial for the formation of new blood vessels, and its disruption is a key mechanism in preventing tumor growth and metastasis.
Furthermore, research has indicated that this compound can suppress the proliferation of bovine capillary endothelial (BCE) cells when stimulated by basic fibroblast growth factor (bFGF), a potent angiogenic factor. The compound was also found to inhibit the migration and invasion of these cells through a layer of Matrigel, a basement membrane extract, which mimics the extracellular matrix. These actions collectively contribute to the attenuation of new vessel development. In a rat corneal micropocket assay, orally administered this compound was shown to inhibit bFGF-induced new-vessel formation, providing in vivo evidence of its anti-angiogenic effects.
| Model System | Cell Type | Key Finding |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of capillary tube formation |
| In Vitro | Bovine Capillary Endothelial (BCE) cells | Inhibition of bFGF-stimulated proliferation, migration, and invasion |
| In Vivo | Rat Corneal Micropocket Assay | Inhibition of bFGF-induced new vessel formation |
Modulation of Extracellular Matrix Remodeling Enzymes (e.g., Matrix Metalloproteinase-2)
The remodeling of the extracellular matrix (ECM) is a critical step in angiogenesis and tumor invasion, and it is largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs). This compound has been shown to modulate the activity of these enzymes, specifically MMP-2.
In studies involving bovine capillary endothelial (BCE) cells, this compound was found to inhibit the secretion of matrix metalloproteinase-2. MMP-2 plays a significant role in the degradation of type IV collagen, a major component of the basement membrane. By inhibiting the secretion of MMP-2, this compound can prevent the breakdown of the ECM, thereby hindering the migration and invasion of endothelial cells and suppressing angiogenesis.
| Enzyme | Cell Type | Effect of this compound |
| Matrix Metalloproteinase-2 (MMP-2) | Bovine Capillary Endothelial (BCE) cells | Inhibition of secretion |
Synergistic and Antagonistic Interactions with Co-Administered Chemical Entities in Research Models
The therapeutic potential of this compound has been investigated in combination with other chemical agents in various research models, revealing both synergistic and antagonistic interactions. These studies are crucial for understanding how this compound may be used in combination therapies to enhance efficacy or to avoid detrimental effects.
In preclinical studies, this compound has demonstrated synergistic effects when combined with certain chemotherapeutic agents. For example, in paclitaxel-resistant ovarian cancer cell lines, a synergistic effect was observed when cisplatin (B142131) was combined with this compound. nih.gov This suggests that this compound may help to overcome resistance to conventional chemotherapy in certain cancers. nih.gov
Conversely, antagonistic interactions have also been reported. In some cancer cell lines, the combination of this compound with agents like 5-fluorouracil (B62378) (5-FU) or cisplatin resulted in an antagonistic interaction. This highlights the importance of carefully selecting combination partners for this compound to avoid compromising therapeutic efficacy. The mechanisms underlying these interactions are complex and may involve interference with cellular pathways related to drug metabolism, cell cycle regulation, and apoptosis.
Research has also explored the combination of the related compound, arsenic trioxide, with other agents, providing a broader context for the potential interactions of arsenic compounds. For instance, combination therapies involving arsenic trioxide and all-trans retinoic acid (ATRA) have been investigated in the treatment of acute promyelocytic leukemia (APL). nih.govesmo.orgnih.govunimi.it Additionally, studies have looked at the synergistic effects of arsenic trioxide with radiation therapy in murine tumor models. nih.gov
| Co-Administered Agent | Cancer Model | Type of Interaction |
| Cisplatin | Paclitaxel-resistant ovarian cancer cells | Synergistic nih.gov |
| 5-Fluorouracil (5-FU) | Head and neck or cervix cancer cell lines | Antagonistic |
| Cisplatin | Head and neck or cervix cancer cell lines | Antagonistic |
Advanced Analytical and Methodological Approaches in Tetraarsenic Trioxide Research
High-Resolution Spectroscopic and Microscopic Techniques for Structural and Cellular Analysis
High-resolution spectroscopic and microscopic methods are indispensable for the detailed characterization of tetraarsenic trioxide, from its fundamental crystalline structure to its impact on cellular components. These techniques offer a window into the atomic and molecular interactions that govern its properties and biological activity.
Refined X-ray Powder Diffraction (XRPD) Methodologies for Structural Characterization
X-ray Powder Diffraction (XRPD) is a cornerstone technique for the structural analysis of crystalline materials like this compound. By measuring the scattering of X-rays from a powdered sample, XRPD provides a unique "fingerprint" of the crystalline lattice, revealing information about phase composition, crystal structure, and crystallite size.
Refined XRPD methodologies, such as Rietveld refinement, allow for the detailed analysis of the crystal structure of arsenic oxides. This method involves fitting a calculated diffraction pattern to the experimental data, which can precisely determine lattice parameters, atomic positions, and site occupancy factors. Such refinements are crucial for understanding the subtle structural variations that can influence the compound's reactivity and solubility. While specific refined XRPD studies on this compound (As₄O₆) are not extensively documented in publicly available literature, the principles of these advanced analyses are routinely applied to similar inorganic compounds to achieve a comprehensive structural understanding.
Key applications of refined XRPD in the study of arsenic oxides include:
Phase Identification and Quantification: Distinguishing between different arsenic oxide polymorphs and identifying any crystalline impurities.
Crystal Structure Determination: Elucidating the precise arrangement of arsenic and oxygen atoms within the crystal lattice.
Microstructural Analysis: Determining crystallite size and lattice strain, which can impact the material's physical and chemical properties.
Advanced Raman and Other Vibrational Spectroscopy Applications in Material Science and Biological Contexts
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, probes the vibrational modes of molecules, providing insights into chemical bonding, molecular structure, and intermolecular interactions. These techniques are powerful for characterizing this compound in both solid-state and biological environments.
In material science, advanced Raman spectroscopy can be used to study the vibrational modes of the As-O bonds in this compound, offering information about its molecular symmetry and crystalline quality.
In biological contexts, vibrational spectroscopy is a non-invasive tool for investigating the effects of arsenic compounds on cells and tissues. Raman spectroscopy has been employed to study the interactions between arsenic compounds and amino acids, identifying specific molecular bonds that are affected. For instance, studies have shown that arsenic can interact with cysteine, glutamic acid, aspartic acid, serine, and arginine. Furthermore, Raman spectroscopy can detect arsenic-induced stress in biological systems by monitoring changes in the vibrational signatures of key biomolecules. This can reveal alterations in the concentrations of cellular components, providing a molecular-level understanding of the compound's biological impact.
Quantitative Cellular Assays and Flow Cytometry for Biological Assessment
Quantitative cellular assays are essential for evaluating the biological effects of this compound. These assays provide measurable data on cellular processes such as proliferation, apoptosis (programmed cell death), and cell cycle progression. Flow cytometry is a particularly powerful technique in this regard, allowing for the rapid, multi-parametric analysis of individual cells within a population.
Studies have demonstrated that tetraarsenic oxide induces a dose-dependent inhibition of cell growth in various cancer cell lines. Flow cytometry analysis, often using fluorescent dyes that bind to DNA, can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has shown that treatment with tetraarsenic oxide can lead to an arrest of cells in the G2/M phase, preventing them from proceeding through mitosis and thus inhibiting proliferation.
Furthermore, flow cytometry is widely used to quantify apoptosis. By using markers such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (a DNA stain that enters cells with compromised membranes in late apoptosis or necrosis), researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies have consistently shown that tetraarsenic oxide induces apoptosis in a dose-dependent manner.
Table 1: Effect of Tetraarsenic Oxide on Cell Cycle Distribution in Ovarian Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|---|
| SKOV3ip1 | Control | 65.2 | 25.1 | 9.7 |
| As₄O₆ | 28.3 | 13.7 | 58.0 | |
| SKOV3TRip2 | Control | 60.5 | 29.3 | 10.2 |
| As₄O₆ | 15.4 | 12.8 | 71.8 | |
| HeyA8 | Control | 58.9 | 30.6 | 10.5 |
| As₄O₆ | 27.8 | 11.8 | 60.4 | |
| HeyA8MDR | Control | 55.4 | 33.2 | 11.4 |
| As₄O₆ | 4.5 | 4.5 | 91.0 |
Data adapted from studies on the effects of tetraarsenic oxide on paclitaxel-sensitive and -resistant ovarian cancer cell lines.
Table 2: Induction of Apoptosis by Tetraarsenic Oxide in Ovarian Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V positive) |
|---|---|---|
| SKOV3ip1 | Control | 3.2 |
| As₄O₆ | 25.8 | |
| SKOV3TRip2 | Control | 4.1 |
| As₄O₆ | 30.2 | |
| HeyA8 | Control | 2.9 |
| As₄O₆ | 28.5 | |
| HeyA8MDR | Control | 3.5 |
| As₄O₆ | 33.7 |
Data represents the percentage of apoptotic cells as determined by Annexin V staining and flow cytometry.
Proteomic and Metabolomic Approaches for Biomolecular Target Identification
To fully understand the mechanism of action of this compound, it is crucial to identify its direct molecular targets within the cell. Proteomic and metabolomic approaches provide a global view of the changes in proteins and metabolites upon treatment with the compound, offering a powerful platform for target discovery.
Compound-Centric Chemical Proteomics (CCCP) for Mechanism of Action Elucidation
Compound-Centric Chemical Proteomics (CCCP) is another powerful approach for identifying the protein targets of a small molecule. In this method, the compound of interest is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing proteins that bind to the compound to be "pulled down" and subsequently identified by mass spectrometry.
CCCP offers a direct way to identify proteins that physically interact with this compound, providing valuable clues about its mechanism of action. While the specific application of CCCP to this compound is not extensively documented, studies using similar approaches with other arsenic compounds have successfully identified numerous protein targets. These targets are often involved in key cellular processes, and their identification through CCCP can help to build a comprehensive picture of how this compound exerts its biological effects.
The combination of ABPP and CCCP provides a complementary and powerful strategy for the unbiased identification of the biomolecular targets of this compound, paving the way for a more complete understanding of its therapeutic and toxicological properties.
Theoretical and Computational Chemistry Methods in Mechanistic Elucidation
Complementing experimental approaches, theoretical and computational chemistry methods offer a powerful lens through which to examine the molecular properties of this compound and its dynamic interactions with biological systems at an atomic level of detail.
Density Functional Theory (DFT) and Semi-Empirical Methods for Molecular Properties
Density Functional Theory (DFT) has emerged as a robust computational tool for investigating the electronic structure and properties of molecules. DFT calculations can provide valuable insights into the geometry, reactivity, and spectroscopic properties of this compound. Studies have utilized DFT to investigate the adsorption properties and diffusion behavior of arsenic species on various surfaces, which is crucial for understanding its environmental fate and designing effective adsorbents wikipedia.org. For instance, DFT calculations have been employed to study the adsorption mechanism of As₂O₃ on carbonaceous surfaces, identifying active sites for its removal from flue gas wikipedia.org.
While specific DFT studies focusing solely on the electronic properties of isolated this compound are not readily found, the principles of DFT allow for the calculation of various molecular descriptors.
Semi-empirical methods , which are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data, offer a computationally less expensive alternative to ab initio methods for large molecules wikipedia.org. These methods, such as MNDO, AM1, and PM3, are well-suited for quickly estimating molecular properties like heats of formation and geometries uni-muenchen.deucsb.edu. Although specific applications of semi-empirical methods to this compound are not prevalent in the literature, they represent a viable approach for preliminary computational screening and for studying large systems involving this compound. The accuracy of semi-empirical methods is dependent on the parameterization for the elements involved, and their application to arsenic compounds would require careful validation.
| Computational Method | Key Principles | Calculable Molecular Properties |
| Density Functional Theory (DFT) | Solves the Schrödinger equation by approximating the electron density of a system. | Optimized molecular geometry, electronic structure (HOMO/LUMO energies), vibrational frequencies, reaction energies, and various spectroscopic properties. |
| Semi-Empirical Methods | Simplified Hartree-Fock calculations with parameters derived from experimental data. | Heats of formation, dipole moments, ionization potentials, and molecular geometries. Computationally faster than DFT, suitable for larger molecules. |
Molecular Dynamics Simulations for Elucidating Dynamic Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering unparalleled insights into the dynamic nature of ligand-protein interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of this compound and its target protein in a simulated physiological environment.
While specific MD simulation studies detailing the interaction of this compound with proteins are not widely published, the methodology is highly applicable. Such simulations could reveal:
Binding Pathways: How this compound approaches and binds to the active site of a protein.
Conformational Changes: The dynamic structural changes induced in the protein upon binding of the ligand.
Role of Solvent: The influence of water molecules on the binding process and the stability of the complex.
Binding Free Energies: Calculation of the free energy of binding, providing a theoretical measure of binding affinity.
The insights gained from MD simulations can complement experimental data and aid in the rational design of more potent and selective therapeutic agents. The combination of experimental biophysical techniques and advanced computational methods provides a powerful, synergistic approach to unraveling the complex molecular mechanisms of this compound.
Environmental Transformations and Analytical Chemistry of Tetraarsenic Trioxide
Speciation and Chemical Transformations of Arsenic Oxides in Environmental Systems
Once in an aqueous environment, tetraarsenic trioxide dissolves to form arsenous acid (H₃AsO₃), releasing arsenite (As(III)) species. wikipedia.org The behavior of arsenic is then governed by its chemical form, or speciation, which is highly sensitive to environmental conditions such as pH, redox potential (Eh), and microbial activity. researchgate.netclu-in.org
The primary inorganic forms of arsenic in natural waters are arsenite (As(III)) and arsenate (As(V)). mdpi.com In oxygenated surface waters, arsenate is the predominant and more stable form. clu-in.org Conversely, under reducing (anoxic) conditions, such as those found in some groundwaters and sediments, the more mobile and toxic arsenite species prevails. clu-in.orgesemag.com
Microorganisms play a pivotal role in the transformation of arsenic. researchgate.net Various bacteria can facilitate both the oxidation of As(III) to As(V) and the reduction of As(V) to As(III). mdpi.com For instance, arsenite-oxidizing bacteria can convert the more toxic As(III) into the less toxic As(V), which can then be more readily removed from water through adsorption onto microbial biomass or mineral surfaces like iron oxides. researchgate.netmdpi.com This biological oxidation is a key process in natural arsenic attenuation. mdpi.com
In addition to oxidation and reduction, arsenic can undergo methylation, a biotransformation process where microorganisms convert inorganic arsenic into various organic forms, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). researchgate.netgeoscienceworld.org While methylation was once considered a detoxification pathway, some methylated intermediates, particularly trivalent ones (e.g., MMA(III), DMA(III)), are now known to be highly toxic. geoscienceworld.orgnih.gov
The table below summarizes the common arsenic species found in different environmental compartments.
| Arsenic Species | Chemical Formula (Common Form) | Typical Environmental Occurrence | Oxidation State |
| Arsenite | H₃AsO₃ / H₂AsO₃⁻ | Anoxic waters, groundwater, sediments | +3 |
| Arsenate | H₂AsO₄⁻ / HAsO₄²⁻ | Oxic waters, surface waters, soils | +5 |
| Monomethylarsonic acid (MMA) | CH₃AsO(OH)₂ | Soils, natural waters (biotransformation product) | +5 |
| Dimethylarsinic acid (DMA) | (CH₃)₂AsO(OH) | Soils, natural waters (biotransformation product) | +5 |
| Arsine | AsH₃ | Highly reducing, anaerobic environments | -3 |
Development of Advanced Analytical Techniques for Environmental Arsenic Analysis
Accurate determination of total arsenic concentration and, more importantly, its speciation is essential for assessing environmental risk. Various advanced analytical techniques have been developed for this purpose, offering high sensitivity and the ability to distinguish between different arsenic forms at trace levels. nih.gov The maximum permitted level of inorganic arsenic in drinking water in the U.S. is set by the Environmental Protection Agency (EPA) at 10 parts per billion (ppb). nih.govtudublin.ie
Spectroscopic methods are widely used for arsenic analysis. rsc.org These include:
Atomic Absorption Spectrometry (AAS): A robust technique, often coupled with hydride generation (HG-AAS), to enhance sensitivity for arsenic detection. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is one of the most powerful techniques, offering extremely low detection limits, high sensitivity, and a wide dynamic range, making it ideal for trace-level analysis in environmental samples. nih.govrsc.org
Atomic Fluorescence Spectrometry (AFS): Known for its high sensitivity and cost-effectiveness, AFS is another popular method for arsenic determination. nih.gov
Because the toxicity of arsenic is species-dependent, separating the different forms before detection is critical. This is achieved using hyphenated techniques, which combine a separation method with a sensitive detector. rsc.org High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is the state-of-the-art method for arsenic speciation analysis. rsc.orgnih.gov This powerful combination allows for the separation and quantification of various inorganic and organic arsenic species in complex matrices like water, soil, and biological tissues. rsc.org
Electrochemical methods, such as stripping voltammetry, have also emerged as valuable tools for arsenic detection, offering advantages like portability, rapid analysis, and high sensitivity, making them suitable for on-site field measurements. rsc.orgresearchgate.net
The following table compares some of the leading analytical techniques for arsenic analysis.
| Technique | Common Application | Typical Detection Limit (ppb) | Strengths |
| HG-AAS | Total arsenic in water | ~1 | Robust, relatively low cost |
| ICP-MS | Total arsenic, trace elements | <0.1 | High sensitivity, multi-element capability |
| HPLC-ICP-MS | Arsenic speciation analysis | <0.1 per species | Gold standard for speciation, highly selective |
| AFS | Total arsenic in water | ~0.1 | High sensitivity, cost-effective |
| Anodic Stripping Voltammetry (ASV) | On-site As(III) detection | <1 | Portable, rapid, high sensitivity |
Redox Chemistry of Arsenic Species in Diverse Environmental and Biological Matrices
The redox (reduction-oxidation) chemistry of arsenic is the primary driver of its transformation and mobility in the environment. researchgate.net The interconversion between As(III) and As(V) is a critical process that affects its fate and transport. researchgate.net
In Environmental Systems: The redox state of arsenic is strongly influenced by the redox potential (Eh) and pH of the surrounding environment. scispace.com
Oxidation (As(III) → As(V)): In aerobic (oxygen-rich) environments, the oxidation of arsenite to arsenate is thermodynamically favored. clu-in.org This process can be mediated abiotically by manganese oxides or photochemically, but it is often significantly accelerated by microbial activity. researchgate.net As(V) strongly adsorbs to iron oxyhydroxides and clay minerals, which decreases its mobility in soils and sediments. clu-in.org
Reduction (As(V) → As(III)): In anaerobic (oxygen-poor) environments, the reduction of arsenate to arsenite is common. researchgate.net This process is predominantly driven by microbial respiration, where certain bacteria use As(V) as an electron acceptor. researchgate.net The resulting As(III) is generally more soluble and less strongly adsorbed to minerals, leading to increased arsenic mobilization in groundwater. scispace.com Under highly reducing conditions, As(III) can further react with sulfur to form insoluble arsenic sulfide (B99878) minerals, such as realgar (As₄S₄) and orpiment (As₂S₃), effectively sequestering the arsenic. researchgate.netclu-in.org
In Biological Matrices: Within organisms, arsenic undergoes complex redox transformations and metabolic processes. Microorganisms, algae, and plants can absorb both As(III) and As(V). mdpi.comnih.gov Inside the cell, a common detoxification strategy involves the reduction of As(V) to As(III), followed by methylation. nih.gov Enzymes such as arsenate reductase facilitate the initial reduction step. researchgate.net Subsequent methylation is carried out by methyltransferases. nih.gov These biological redox transformations are crucial components of the global arsenic biogeochemical cycle. researchgate.netnih.gov Research has also shown that humic substances, which are common in soil and water, can participate in arsenic redox reactions through components like quinones, further influencing its speciation. nih.govacs.org
Q & A
Q. What experimental models and assays are recommended to study tetraarsenic trioxide’s modulation of gene expression in keratinocytes?
Methodological Answer:
- HaCaT human keratinocytes are widely used to assess cytotoxicity and gene regulation. Key assays include:
Q. What are the primary mechanisms by which this compound attenuates 3-MC-induced cytotoxicity?
Methodological Answer: As₄O₆ reduces 3-MC toxicity via dual pathways:
- Downregulation of CYP1A1 : As₄O₆ inhibits 3-MC-induced expression of CYP1A1, a cytochrome P450 enzyme that metabolizes 3-MC into cytotoxic intermediates. This is dose-dependent, with significant suppression at >1 µM .
- Upregulation of NQO1 : As₄O₆ enhances NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxification enzyme, counteracting 3-MC’s suppression of NQO1 .
Advanced Research Questions
Q. How do concentration-dependent effects of this compound create contradictions in CYP1A1 inhibition data?
Methodological Answer:
- At low concentrations (<1 µM) , As₄O₆ strongly inhibits 3-MC-induced CYP1A1 mRNA and protein expression.
- At higher concentrations (>1 µM) , the inhibitory effect plateaus or diminishes, suggesting saturation of aryl hydrocarbon receptor (AhR) signaling or off-target effects .
- Experimental design must include dose-ranging studies (e.g., 0.1–10 µM) to identify optimal concentrations and avoid paradoxical outcomes .
Q. Why is there a discrepancy between NQO1 mRNA and protein expression levels in As₄O₆-treated cells?
Methodological Answer:
- While As₄O₆ increases NQO1 mRNA dose-dependently (p<0.01), protein levels do not correlate linearly. For example, 2 µM As₄O₆ restores 3-MC-suppressed NQO1 protein (p<0.05), but higher doses show no further increase .
- Potential explanations include post-transcriptional regulation (e.g., microRNA interference) or protein degradation pathways requiring further investigation via cycloheximide chase assays or proteasome inhibitors .
Q. How does this compound compare to arsenic trioxide (As₂O₃) in modulating 3-MC responses?
Methodological Answer:
- Efficacy : As₄O₆ requires lower concentrations (0.5–1 µM) than As₂O₃ (>2 µM) to inhibit CYP1A1 and upregulate NQO1 .
- Mechanistic divergence : As₄O₆’s tetrahedral structure may enhance cellular uptake or AhR binding affinity compared to As₂O₃, though structural studies are needed .
Q. What broader implications does As₄O₆’s dual modulation of CYP1A1 and NQO1 have for carcinogen metabolism?
Methodological Answer:
- CYP1A1 inhibition reduces activation of pro-carcinogens like polycyclic aromatic hydrocarbons (PAHs), while NQO1 induction enhances detoxification of quinones and ROS .
- This dual action suggests As₄O₆ could mitigate PAH-driven carcinogenesis. Validating this requires in vivo models (e.g., 3-MC-exposed mice) with histopathological and metabolomic profiling .
Methodological Considerations for Data Interpretation
Q. How should researchers address conflicting results in arsenic compound studies?
Methodological Answer:
- Control for batch variability : As₄O₆’s solubility and purity can vary; use standardized reagents (e.g., ≥98% purity by HPLC) .
- Time-course experiments : Effects on gene expression may differ at 24h vs. 48h due to feedback loops (e.g., AhR degradation) .
- Cross-validate findings : Confirm RT-PCR data with RNA-seq and protein data with ELISA or flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
